molecular formula C13H13NO B13259052 3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile

Cat. No.: B13259052
M. Wt: 199.25 g/mol
InChI Key: MEOYZPUHTXSENW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile is a nitrile-containing β-ketoester derivative characterized by a cyclopropyl group at the 3-position and a 2-methylphenyl substituent at the 2-position. The compound’s nitrile group and β-ketoester backbone confer unique reactivity, making it a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C13H13NO/c1-9-4-2-3-5-11(9)12(8-14)13(15)10-6-7-10/h2-5,10,12H,6-7H2,1H3

InChI Key

MEOYZPUHTXSENW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C#N)C(=O)C2CC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of cyclopropyl ketones with nitriles or related precursors. Key steps include:

  • Formation of the oxopropanenitrile backbone through nucleophilic addition or condensation reactions.
  • Introduction of the 2-methylphenyl group via coupling or substitution reactions.
  • Purification by chromatographic techniques to isolate the target compound with high purity.

Photocatalytic Synthesis Approach

A notable method involves photocatalytic reactions under visible light irradiation, employing photocatalysts such as Rose bengal or ruthenium complexes. The process can be summarized as follows:

  • Starting materials: benzoylacetonitrile derivatives and substituted hydrazines.
  • Reaction conditions: solvent such as ethyl acetate or acetonitrile, ambient temperature or mild heating, and irradiation with blue LEDs or sunlight for extended periods (e.g., 10-12 hours).
  • Purification: silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

This method yields the desired 3-oxopropanenitrile derivatives in moderate to good yields (approximately 50-68%) and allows gram-scale synthesis under sunlight irradiation, demonstrating scalability and green chemistry principles.

Parameter Details
Photocatalyst Rose bengal (1 mol%)
Solvent Ethyl acetate or acetonitrile
Light source Blue LED (10 W) or sunlight
Temperature Room temperature to 80 °C
Reaction time 10-12 hours
Yield 51-68%
Purification Silica gel chromatography

Condensation with Cyclopropyl Ketones and Nitriles

Another synthetic route involves the direct reaction of cyclopropyl ketones with nitriles under controlled conditions:

  • Cyclopropyl ketone (e.g., cyclopropyl methyl ketone) is reacted with nitriles under basic or acidic catalysis.
  • Temperature and reaction time are carefully controlled to optimize yield and minimize side reactions.
  • Industrial adaptations include continuous flow reactors to improve efficiency and reduce waste.

This method is widely used for preparing nitrile-containing ketones, including 3-cyclopropyl-2-methyl-3-oxopropanenitrile, and is favored for its straightforwardness and adaptability.

Related Ester Derivative Preparation (Supporting Analogous Chemistry)

Preparation of methyl 3-cyclopropyl-3-oxopropanoate, a structurally related compound, involves:

  • Refluxing 3-cyclopropyl-3-oxo-propionic acid methyl ester with triethyl orthoformate in acetic anhydride at 150 °C for 5 hours.
  • Concentration under reduced pressure yields crude ethoxy-acrylic acid methyl ester derivatives.
  • Purification by recrystallization or chromatography.

This method underscores the importance of controlled heating and reagent stoichiometry in synthesizing cyclopropyl-substituted ketoesters, which can be precursors or analogs to the target nitrile compound.

Step Reagents/Conditions Outcome
Reflux 3-cyclopropyl-3-oxo-propionic acid methyl ester + triethyl orthoformate in acetic anhydride at 150 °C for 5 h Crude (E,Z)-2-cyclopropanecarbonyl-3-ethoxy-acrylic acid methyl ester
Concentration Reduced pressure at 95 °C Concentrated crude product
Purification Recrystallization or chromatography Pure ketoester derivative

Analysis of Preparation Methods

  • Photocatalytic methods provide mild conditions and environmentally friendly approaches, with good yields and scalability demonstrated under sunlight irradiation.
  • Direct condensation of cyclopropyl ketones with nitriles is a classical approach, suitable for industrial scale-up, especially when combined with continuous flow technology.
  • Ester derivative synthesis informs on reaction conditions and purification strategies applicable to nitrile analogs.
  • Purification predominantly relies on silica gel chromatography with petroleum ether/ethyl acetate solvent systems, ensuring high purity of the final product.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Photocatalytic synthesis Benzoylacetonitrile, 1-methyl-1-phenylhydrazine, Rose bengal, ethyl acetate, sunlight or blue LED 51-68 Mild, green, scalable
Condensation of ketones/nitriles Cyclopropyl ketone + nitrile, controlled temp/time Variable Classical, industrially viable
Ester derivative synthesis 3-cyclopropyl-3-oxo-propionic acid methyl ester + triethyl orthoformate, acetic anhydride, reflux at 150 °C ~85 Supports analogous chemistry

Chemical Reactions Analysis

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form carboxylic acids or amides.

Scientific Research Applications

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or modifications to the carbonyl/nitrile groups:

Compound Name Substituents Molecular Weight (g/mol) Key Applications
3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile (Target) 2-methylphenyl, nitrile Not explicitly stated Potential pharmacological/agrochemical
3-Cyclopropyl-2-(3-fluorophenyl)-3-oxopropanenitrile 3-fluorophenyl, nitrile 203.22 Lab research (discontinued)
3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile 2-nitrophenyl, nitrile 230.22 Research (out of stock)
2-cyclopropylcarbonyl-3-(2-methylsulfonyl-4-trifluoromethylphenyl)-3-oxopropanenitrile 2-methylsulfonyl-4-trifluoromethylphenyl, carbonyl Not explicitly stated Agricultural residue (herbicide metabolite)
(2RS)-3-cyclopropyl-2-(2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl)-3-oxopropanenitrile Benzoyl with methylsulfonyl/trifluoromethyl groups Not explicitly stated Pesticide risk assessment
  • Substituent Impact: Electron-Withdrawing Groups (e.g., NO₂, F): Increase stability and polarity but may reduce bioavailability. The nitro analog (230.22 g/mol) is likely more reactive due to the nitro group’s electrophilic nature . The 2-methylphenyl group in the target compound may balance steric hindrance and binding affinity . Sulfur-Containing Groups (e.g., methylsulfonyl): Improve resistance to metabolic degradation, as seen in agricultural metabolites .

Pharmacological and Agrochemical Relevance

  • Pharmacological Potential: Pyrimidinyl pyrazole derivatives with 2-methylphenyl groups (e.g., 1-[1H-5-Methyl-4-pyrazolyl]-3-[4-(2-methylphenyl)-1-piperazinyl]-1-) demonstrate antitumor activity, suggesting the target compound’s 2-methylphenyl substituent could align with similar therapeutic mechanisms .
  • Agrochemical Applications : Analogs like 2-cyclopropylcarbonyl-3-(2-methylsulfonyl-4-trifluoromethylphenyl)-3-oxopropanenitrile are metabolites of isoxaflutole, a herbicide. These compounds are regulated with maximum residue limits (e.g., 0.05 ppm in soya beans) due to environmental persistence .

Biological Activity

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and applications in medicinal chemistry, including relevant case studies and research findings.

Structural Characteristics

The compound features a cyclopropyl group, a 2-methylphenyl moiety, and a nitrile functional group. These structural elements contribute to its biological interactions, particularly through the formation of hydrogen bonds and hydrophobic interactions with biological macromolecules such as proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The nitrile group can form covalent bonds with active sites of enzymes, altering their activity. This mechanism is crucial in the context of therapeutic applications targeting various diseases.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways. For instance, its interaction with nuclear receptors can influence gene expression by altering transcription factor activity .

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. For example, it has been shown to inhibit the proliferation of specific cancer cell lines in vitro, although further studies are required to elucidate the exact pathways involved .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect on tumor cell growth. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analyses.

Case Study 2: Anti-inflammatory Mechanism

A collaborative study involving multiple institutions examined the anti-inflammatory effects of this compound in an animal model of arthritis. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) and improved clinical scores for inflammation. This study supports the potential use of the compound in inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Cyclopropyl 2-methylphenyl ketoneCyclopropyl and ketone groupModerate anticancer activity
1-Cyclopropyl-8-methyl quinoline derivativeCyclopropyl and quinoline structureAntimicrobial properties
2-(2-Chlorophenyl)-3-cyclopropyl nitrileChlorophenyl instead of methylphenylAnticancer activity

This comparison highlights that while similar compounds may exhibit biological activities, the specific combination of functional groups in this compound contributes to its unique profile.

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